4-Chloro-5-propylpyrimidine
Overview
Description
4-Chloro-5-propylpyrimidine is a chemical compound with the molecular formula C7H9ClN2 . It is a pyrimidine derivative, which is a class of compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-propylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted at position 4 with a chlorine atom and at position 5 with a propyl group .Physical And Chemical Properties Analysis
4-Chloro-5-propylpyrimidine is a solid compound . It has a molecular weight of 156.61 . The compound should be stored in a refrigerated environment .Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
4-Chloro-5-propylpyrimidine: is utilized in the synthesis of various anti-inflammatory agents. Pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The compound’s role in the development of new anti-inflammatory drugs is significant due to its structural importance in the pyrimidine scaffold.
Development of NF-κB and AP-1 Inhibitors
In the field of immunology, 4-Chloro-5-propylpyrimidine serves as a precursor in the creation of NF-κB and AP-1 inhibitors. These inhibitors are crucial for the modulation of immune responses and have therapeutic potential in treating various autoimmune diseases and cancers .
Material Science Research
In material science, 4-Chloro-5-propylpyrimidine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into polymeric chains can alter the physical properties of materials, leading to innovative applications in various industries .
Future Directions
The future directions for research on 4-Chloro-5-propylpyrimidine and other pyrimidine derivatives could involve further exploration of their pharmacological effects, including their anti-inflammatory properties . Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .
properties
IUPAC Name |
4-chloro-5-propylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-9-5-10-7(6)8/h4-5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPJNYIBYZTJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=CN=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650947 | |
Record name | 4-Chloro-5-propylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25199-00-2 | |
Record name | 4-Chloro-5-propylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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